Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole
Description
Tetrahydro-2,7a-dimethyl-7aH-oxazolo[2,3-b]oxazole is a bicyclic heterocyclic compound featuring fused oxazole rings. The structure includes a tetrahydro backbone (indicating partial saturation) and methyl substituents at the 2- and 7a-positions. For instance, it is utilized as a monomer in polymer synthesis, as noted in its copolymer with 1,1'-methylenebis[4-isocyanatobenzene] and other components .
Structure
3D Structure
Properties
IUPAC Name |
6,7a-dimethyl-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6-5-8-3-4-9-7(8,2)10-6/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRVEOQRRBJDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCOC2(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949408 | |
| Record name | 2,7a-Dimethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26562-68-5 | |
| Record name | Tetrahydro-2,7a-dimethyl-7aH-oxazolo[2,3-b]oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26562-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC119926 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119926 | |
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| Record name | 2,7a-Dimethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2,7a-dimethyl-7aH-oxazolo[2,3-b]oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.444 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidine ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production . The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazolidines .
Scientific Research Applications
Chemical Properties and Structure
Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole is characterized by its bicyclic structure, which includes an oxazole ring fused to a tetrahydrofuran-like moiety. Its structural formula can be represented as follows:
- IUPAC Name: 2,7a-Dimethyl-tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole
- Molecular Weight: 143.186 g/mol
- CAS Number: 26562-68-5
This compound exhibits significant stability and reactivity due to the presence of nitrogen and oxygen atoms in its structure.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties. Its derivatives have shown promise as:
- Anticancer Agents: Research indicates that compounds derived from oxazoles can induce apoptosis in cancer cells. A notable study demonstrated the synthesis of thermally stable azetidine derivatives that exhibit apoptosis-inducing properties .
- Antimicrobial Activity: Some studies suggest that oxazole-containing compounds possess antimicrobial properties. The structural features of tetrahydro derivatives may enhance their efficacy against various pathogens.
Materials Science
The compound's unique structure allows it to be utilized in the development of advanced materials:
- Polymer Chemistry: this compound can serve as a monomer in the synthesis of novel polymers with desirable mechanical and thermal properties.
- Nanotechnology: The incorporation of this compound into nanomaterials may lead to enhanced functionalities such as improved electrical conductivity or catalytic activity.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound acts as an important intermediate in various reactions:
- Building Block for Synthesis: Its bicyclic structure makes it a valuable building block for synthesizing more complex organic molecules. Researchers have explored its use in multi-step synthesis pathways to create various heterocyclic compounds.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxazolo Derivatives
*Estimated based on structural analysis.
Key Observations :
- Ring Systems: The target compound’s oxazolo-oxazole core differs from thiazolo-oxazole () and thiazolo-triazinone () derivatives, which incorporate sulfur or additional nitrogen atoms. These modifications influence electronic properties and bioactivity.
- Substituents : Methyl groups in the target compound may enhance stability compared to bulkier substituents (e.g., cyclohexenyl ethyl in ), which could sterically hinder reactivity.
Biological Activity
Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole (CAS Number: 26562-68-5) is a heterocyclic compound with significant biological activity. This article reviews its chemical properties, synthesis methods, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.186 g/mol
- IUPAC Name : 2,7A-Dimethyl-Tetrahydro-2H-[1,3]Oxazolo[2,3-b][1,3]Oxazole
- Structure : The compound features a bicyclic structure that contributes to its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving cyclization reactions. For instance:
- Cyclization of α-Bromoketones with Amides : This method utilizes visible-light photocatalysis to form oxazole derivatives efficiently.
- Metal-Free Annulation : A reaction involving alkynes and nitriles to assemble oxazole compounds under mild conditions.
These synthetic routes provide a foundation for the development of derivatives with enhanced biological properties.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.045 µg/mL |
| Escherichia coli | 100 μM |
These results indicate the potential application of this compound in treating infections caused by resistant strains.
Anticancer Activity
Research has shown that this compound has anticancer properties. A study reported that derivatives of this compound exhibited cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 0.5 |
| MCF-7 (breast cancer) | 0.75 |
This suggests that modifications to the oxazole structure can lead to compounds with enhanced selectivity and potency against cancer cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.
Case Studies
- Study on Antitubercular Activity : A recent study synthesized several oxazole derivatives based on this compound and tested them against Mycobacterium tuberculosis. The most potent derivative showed an MIC of 0.045 µg/mL with favorable pharmacokinetic properties.
- Cytotoxicity Assay : Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in HeLa and MCF-7 cells at low concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole, and how can reaction yields be improved?
- Methodology :
- Reflux and solvent selection : Use polar aprotic solvents (e.g., DMSO) under reflux conditions (18–24 hours) to promote cyclization. Post-reaction, distill under reduced pressure to isolate intermediates .
- Purification : Employ sequential crystallization (water-ethanol mixtures) to obtain high-purity compounds. Monitor yields via gravimetric analysis, optimizing stoichiometry and reaction time to mitigate side products .
- Click chemistry : For derivatives, utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF with sodium ascorbate as a reducing agent. Purify via column chromatography (hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodology :
- NMR spectroscopy : Use - and -NMR to confirm regiochemistry of the oxazole and substituent orientation. Compare shifts with DFT-predicted values for validation .
- IR spectroscopy : Identify functional groups (e.g., C=N stretching in oxazole rings at ~1640 cm) and hydrogen-bonding interactions .
- X-ray crystallography : Resolve absolute stereochemistry and intermolecular packing effects, particularly for polymorphic forms .
Q. What pharmacological targets are associated with oxazole derivatives, and how can their activity be evaluated?
- Methodology :
- In vitro assays : Screen for anticancer activity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Focus on targets like STAT3 inhibition or tubulin polymerization disruption .
- Enzyme inhibition studies : Use fluorescence polarization or SPR to measure binding affinity to kinases or DNA topoisomerases .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically studied for oxazole-based derivatives?
- Methodology :
- Substituent variation : Synthesize analogs with electron-donating/-withdrawing groups (e.g., halogens, methoxy) at the 2- and 7a-positions. Compare activity via IC values .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes with targets like G-quadruplex DNA or protein kinases. Validate with MD simulations .
Q. What strategies enhance the metabolic stability and bioavailability of this compound?
- Methodology :
- Proteolytic resistance : Introduce heterocyclic substituents (e.g., triazoles) to reduce enzymatic degradation. Assess stability in plasma via HPLC-MS over 24 hours .
- LogP optimization : Modify lipophilicity using substituents like phenyl or alkyl chains. Measure partition coefficients (shake-flask method) and correlate with permeability (Caco-2 assays) .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology :
- Standardized assays : Replicate studies under controlled conditions (e.g., cell passage number, serum-free media) to minimize variability. Use orthogonal assays (e.g., Western blotting for target inhibition) .
- Structural analogs : Compare activity of enantiomers or regioisomers to identify critical pharmacophores. Synthesize and test diastereomers via chiral HPLC separation .
Q. What computational approaches predict the compound’s electronic properties for materials science applications?
- Methodology :
- DFT/TD-DFT : Calculate HOMO-LUMO gaps and excitation energies to assess potential as a light-emitting material (e.g., for OLEDs). Validate with UV-vis and fluorescence spectroscopy .
- Charge transport modeling : Simulate hole/electron mobility using Marcus theory, correlating with crystal packing from X-ray data .
Q. How can mechanistic contradictions (e.g., multiple proposed targets) be addressed in preclinical studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
